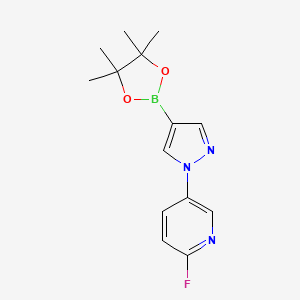

1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a fluoropyridinyl group attached to a pyrazole ring, which is further bonded to a boronic acid pinacol ester. The unique structural features of this compound make it a valuable building block in various chemical syntheses and applications.

Preparation Methods

The synthesis of 1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable fluoropyridine derivative reacts with the pyrazole ring.

Boronic Acid Pinacol Ester Formation: The final step involves the formation of the boronic acid pinacol ester.

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to an alcohol or other reduced forms.

Substitution: The fluoropyridinyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds with aryl or vinyl halides.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.

Scientific Research Applications

1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

Biology: The compound is explored for its potential as a probe in biological systems, due to its ability to interact with various biomolecules.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs for cancer therapy.

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and sensing applications. The fluoropyridinyl group can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar compounds to 1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester include:

Phenylboronic Acid Pinacol Ester: Lacks the fluoropyridinyl and pyrazole groups, making it less versatile in certain applications.

6-Fluoro-3-pyridinylboronic Acid: Similar in structure but lacks the pyrazole ring, which can limit its reactivity and application scope.

1H-Pyrazole-4-boronic Acid Pinacol Ester: Lacks the fluoropyridinyl group, which can affect its binding properties and reactivity.

The unique combination of the fluoropyridinyl and pyrazole groups in this compound enhances its reactivity and makes it a valuable compound in various chemical and biological applications.

Biological Activity

1-(6-Fluoropyridin-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. Boronic acids are known for their ability to interact with biological molecules, which can lead to significant therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₈B₃F₁N₃O₂ |

| Molecular Weight | 218 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Boronic acids, including this compound, exhibit their biological activity primarily through the formation of reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity or alter protein function, making them valuable in drug design. The ability of boronic acids to bind to serine and cysteine residues is particularly relevant in the context of protease inhibition, which is a target for various therapeutic agents.

Anticancer Activity

Research indicates that boronic acid derivatives can play a role in cancer therapy by acting as proteasome inhibitors. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer models. The mechanism typically involves disrupting the degradation of pro-apoptotic factors, thereby promoting apoptosis in cancer cells.

Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral properties. They can interfere with bacterial cell wall synthesis and viral replication processes. For example, studies have shown that certain boronic acid derivatives can inhibit the activity of β-lactamases, enzymes produced by bacteria that confer resistance to antibiotics.

Case Studies

Several case studies highlight the effectiveness of boronic acid derivatives in clinical settings:

- Bortezomib (Velcade) : The first FDA-approved boronic acid drug, used for treating multiple myeloma. Its mechanism as a proteasome inhibitor has paved the way for further research into similar compounds.

- Ixazomib : Another proteasome inhibitor derived from boronic acid that has been shown to be effective in combination therapies for multiple myeloma.

- Vaborbactam : A β-lactamase inhibitor that demonstrates how boronic acids can restore the efficacy of existing antibiotics against resistant strains.

Research Findings

Recent literature reviews emphasize the growing interest in boronic acids due to their diverse biological activities:

- A study published in Medicinal Chemistry discusses various synthetic strategies for developing novel boronic acid derivatives with enhanced selectivity and potency against specific biological targets .

- Clinical trials are ongoing to evaluate new combinations of boronic acid-containing compounds with existing cancer therapies, aiming to overcome drug resistance .

Properties

Molecular Formula |

C14H17BFN3O2 |

|---|---|

Molecular Weight |

289.12 g/mol |

IUPAC Name |

2-fluoro-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine |

InChI |

InChI=1S/C14H17BFN3O2/c1-13(2)14(3,4)21-15(20-13)10-7-18-19(9-10)11-5-6-12(16)17-8-11/h5-9H,1-4H3 |

InChI Key |

DVNZNKIFJPDYBP-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CN=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.